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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274

Disclaimer: Scientific literature providing specific quantitative data for Methaniazide is limited.
Much of the information presented herein is based on the well-characterized properties of its
parent compound, Isoniazid, which is the presumed active metabolite. This guide is intended
for informational purposes and should be supplemented with further experimental validation.

Introduction

Methaniazide, also known as Isoniazid Methanesulfonate, is a derivative of the first-line anti-
tuberculosis drug, Isoniazid.[1][2] It was developed as an antibiotic for the treatment of
tuberculosis.[1][2] Structurally, it combines Isoniazid with a methanesulfonic acid group.[1]
Methaniazide is typically used as its sodium salt.[1][2] It is believed to act as a prodrug,
releasing Isoniazid, which is then converted to its active form.[1][2] This guide provides a
comprehensive overview of the chemical structure, properties, and available biological data for
Methaniazide, with a focus on its relevance to researchers and professionals in drug
development.

Chemical Structure and Properties

Methaniazide is chemically named [2-(Pyridine-4-carbonyl)hydrazinyllmethanesulfonic acid.[1]
It is an achiral molecule.[3]

Physicochemical Properties
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Quantitative physicochemical data for Methaniazide is not extensively available. The following
table summarizes known properties and includes data for the parent compound, Isoniazid, for
comparative purposes.

Property Methaniazide Isoniazid
Molecular Formula C7H9N304S[3] CeH7N30O
Molecular Weight 231.23 g/mol [3] 137.14 g/mol

[2-(Pyridine-4-
IUPAC Name carbonyl)hydrazinyllmethanesu  Pyridine-4-carbohydrazide

[fonic acid[1]

CAS Number 13447-95-5[1] 54-85-3
Melting Point Not available 171-173 °C[4]
pKa Not available 1.82, 3.60, 10.8
- ) Water: 14 g/100 mL (25 °C);
Solubility Not available
Ethanol: ~2% (25 °C)[4]
LogP -2.37 (calculated)[5] -0.64[4]

Synthesis of Methaniazide

A general method for the synthesis of Isoniazid derivatives, including sulfonate esters, has
been described. The synthesis of Methaniazide (Isoniazid Mesylate) can be achieved by
reacting Isoniazid with methanesulfonyl chloride.

General Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of an Isoniazid
sulfonate derivative.

Materials:
e Isoniazid

o Methanesulfonyl chloride
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A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Anhydrous sodium sulfate

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

Dissolve Isoniazid in the aprotic solvent in a round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon).

Add the non-nucleophilic base to the solution and stir.

Cool the mixture in an ice bath.

Slowly add a solution of methanesulfonyl chloride in the aprotic solvent to the cooled
mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion
(monitored by Thin Layer Chromatography).

Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g.,
ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude
product.

Purify the crude product by recrystallization or column chromatography to yield
Methaniazide.

Characterization: The final product should be characterized by techniques such as *H NMR, 13C

NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[6]

Mechanism of Action
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Methaniazide is presumed to be a prodrug that is hydrolyzed in vivo to release Isoniazid. The
mechanism of action of Isoniazid against Mycobacterium tuberculosis is well-established and
involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell

wall.

Activation of the Prodrug

Isoniazid itself is not active. It requires activation by the mycobacterial catalase-peroxidase
enzyme, KatG.[7] Inside the bacterium, KatG converts Isoniazid into a reactive isonicotinic acyl
radical.[7]

Inhibition of Mycolic Acid Synthesis

The isonicotinic acyl radical then covalently adducts with NAD* to form an isonicotinoyl-NAD
complex. This complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA
is a key enzyme in the fatty acid synthase Il (FAS-II) system, which is responsible for the
elongation of fatty acids to form mycolic acids. The inhibition of InhA disrupts the synthesis of
mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
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Figure 1: Proposed mechanism of action of Methaniazide.
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Pharmacokinetics

Specific pharmacokinetic data for Methaniazide is not available. The following information
pertains to Isoniazid and provides an expected profile for the active metabolite of
Methaniazide. The pharmacokinetic properties of Isoniazid can vary significantly between
individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading
to "fast" and "slow" acetylator phenotypes.[8]

Parameter Value (for Isoniazid)

Rapidly and almost completely absorbed from

Absorption ) )
the gastrointestinal tract.[9]
Distributes into all body tissues and fluids,
Distribution including cerebrospinal fluid. Protein binding is
low (10-15%).[9]
Primarily metabolized in the liver and small
intestine by N-acetylation to acetylisoniazid.[3]
Metabolism This is followed by hydrolysis to isonicotinic acid
and acetylhydrazine. The rate of acetylation is
genetically determined.[8]
Excretion Primarily excreted in the urine as metabolites.
Varies with acetylator phenotype: Slow
Half-life acetylators: 2-5 hours; Fast acetylators: 0.5-1.6
hours.[9]
Pharmacodynamics

There is a lack of specific data on the pharmacodynamic properties of Methaniazide. The in
vitro activity of Isoniazid against Mycobacterium tuberculosis is well-documented.

Parameter Value (for Isoniazid)

Minimum Inhibitory Concentration (MIC) against

] 0.02-0.04 pug/mL[10]
M. tuberculosis H37Rv
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Toxicology

Detailed toxicological studies specifically on Methaniazide are not readily available. A
combination drug containing Methaniazide (Neothetazone) has been associated with a case
report of gigantomastia.[2][11] The toxicity profile of Isoniazid is well-characterized and is
primarily associated with hepatotoxicity and neurotoxicity.

Parameter Value (for Isoniazid)

Acute Toxicity (LDso in mice) 149 mg/kg (intravenous)[12]

Hepatotoxicity (ranging from asymptomatic

elevation of liver enzymes to acute liver failure),
Adverse Effects )

peripheral neuropathy, central nervous system

effects (e.g., seizures in overdose).[13]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of anti-
tuberculosis agents like Methaniazide.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of Methaniazide against
Mycobacterium tuberculosis.

Method: Broth microdilution method using a 96-well plate format.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

Methaniazide stock solution

96-well microplates
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e Resazurin sodium salt solution (for viability assessment)
o Positive control drug (e.g., Isoniazid)

e Negative control (no drug)

Procedure:

» Prepare a serial two-fold dilution of Methaniazide in Middlebrook 7H9 broth in the 96-well
plate.

e Prepare a standardized inoculum of M. tuberculosis H37Ruv.
» Inoculate each well (except for the sterility control) with the bacterial suspension.

« Include wells for a positive control (Isoniazid), a negative control (no drug), and a sterility
control (broth only).

 Incubate the plates at 37°C for 7-14 days.

o After incubation, add the resazurin solution to each well and incubate for another 24-48
hours.

e The MIC is determined as the lowest concentration of Methaniazide that prevents a color
change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).
[14]

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of Methaniazide in a murine model of chronic
tuberculosis infection.

Method: Aerosol infection of mice followed by drug treatment and assessment of bacterial load
in the lungs.

Animals: BALB/c mice.

Materials:
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Mycobacterium tuberculosis H37Rv strain

Aerosol exposure chamber

Methaniazide formulation for oral gavage

Positive control drug (e.g., Isoniazid)

Vehicle control

Procedure:

Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure.
Allow the infection to establish for a period of 2-4 weeks to create a chronic infection model.

Randomly assign mice to treatment groups: Vehicle control, Methaniazide (at various
doses), and positive control (Isoniazid).

Administer the treatments daily via oral gavage for a specified duration (e.g., 4-8 weeks).
At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
Homogenize the lung tissue and prepare serial dilutions.

Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs
of each treatment group.

Compare the CFU counts between the treatment groups to assess the efficacy of
Methaniazide.
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Figure 2: Generalized experimental workflow for evaluating Methaniazide.
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Signaling Pathways

Direct studies on the effects of Methaniazide on mycobacterial signaling pathways are not
available. However, transcriptomic analyses of Mycobacterium tuberculosis treated with
Isoniazid have revealed significant changes in gene expression, providing insights into the
cellular response to the drug.

Treatment with Isoniazid leads to the upregulation of genes involved in mycolic acid
biosynthesis, likely as a compensatory response to the inhibition of this pathway.[15]
Additionally, genes associated with stress responses are often induced.[16] Transcriptional
profiling has shown that drug-tolerant ("persister") mycobacteria exhibit a downregulation of
genes related to growth and metabolism, and an upregulation of stress response genes and
efflux pumps.[8] These findings suggest that the efficacy of Isoniazid, and by extension
Methaniazide, is linked to the metabolic state of the bacterium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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